molecular formula C18H25FN2O B5835350 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine

1-cycloheptyl-4-(3-fluorobenzoyl)piperazine

Katalognummer: B5835350
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: ZAGYOCORANADFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cycloheptyl-4-(3-fluorobenzoyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function. In

Wissenschaftliche Forschungsanwendungen

1-cycloheptyl-4-(3-fluorobenzoyl)piperazine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain and improve cognitive function in animal models of Alzheimer's disease, traumatic brain injury, and stroke. It has also been investigated for its potential to treat addiction, schizophrenia, and anxiety disorders.

Wirkmechanismus

1-cycloheptyl-4-(3-fluorobenzoyl)piperazine works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a variety of effects on brain function. GABA is the major inhibitory neurotransmitter in the central nervous system, and its increased levels can lead to decreased excitability of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to increase GABA levels in the brain. GABA is involved in a variety of processes in the brain, including the regulation of mood, sleep, and anxiety. Increased GABA levels can lead to decreased anxiety and improved mood. This compound has also been shown to improve cognitive function and memory in animal models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine in lab experiments is its selectivity for GABA-AT. This allows researchers to specifically target the GABAergic system without affecting other neurotransmitter systems in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the brain over time.

Zukünftige Richtungen

There are several future directions for research on 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of new GABA-AT inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, research on the structure-activity relationship of this compound could lead to the development of even more potent and selective GABA-AT inhibitors.

Synthesemethoden

The synthesis of 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine involves the reaction of 1-cycloheptyl-4-piperidone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atom by the piperidone nitrogen, followed by acylation of the resulting piperazine ring with the benzoyl chloride. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Eigenschaften

IUPAC Name

(4-cycloheptylpiperazin-1-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-1-2-4-9-17/h5-7,14,17H,1-4,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGYOCORANADFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.